molecular formula C15H12Cl2N6S B11051821 3-(3,5-dichlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,5-dichlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11051821
M. Wt: 379.3 g/mol
InChI Key: HYSQWWUKNVXGBI-UHFFFAOYSA-N
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Description

3-(3,5-dichlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused with a thiadiazole ring, along with substituted phenyl and pyrazolyl groups, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dichlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The synthesis begins with the preparation of a 1,2,4-triazole derivative. This can be achieved by reacting hydrazine derivatives with carbon disulfide and an appropriate aldehyde under reflux conditions.

    Formation of the Thiadiazole Ring: The triazole intermediate is then reacted with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide to form the thiadiazole ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Halogenated precursors and bases like sodium hydride or potassium carbonate are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 3-(3,5-dichlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising candidate for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,5-dichlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3,5-dichlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of a triazole and thiadiazole ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H12Cl2N6S

Molecular Weight

379.3 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-6-(1,3,5-trimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12Cl2N6S/c1-7-12(8(2)22(3)20-7)14-21-23-13(18-19-15(23)24-14)9-4-10(16)6-11(17)5-9/h4-6H,1-3H3

InChI Key

HYSQWWUKNVXGBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NN3C(=NN=C3S2)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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